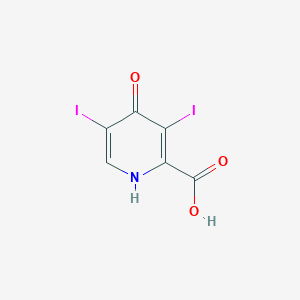

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acids in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity, polarity, and the ability to form hydrogen bonds, which are crucial for interactions with biological targets. nih.govsemanticscholar.org

Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are particularly noteworthy. nih.gov This class of compounds has been instrumental in the development of a wide array of pharmaceuticals targeting numerous conditions such as cancer, diabetes, tuberculosis, and inflammatory diseases. nih.gov Their versatility also extends to agricultural chemistry and materials science, where they are used as building blocks for agrochemicals and as ligands in coordination chemistry. mountainscholar.org The presence of the carboxylic acid group provides a handle for further chemical modifications and can play a direct role in the molecule's biological activity.

Importance of Halogenated Pyridine Systems in Organic and Medicinal Chemistry

The introduction of halogen atoms onto a pyridine ring is a critical strategy in the design of functional molecules. nih.govacs.org Halopyridines serve as essential building blocks in the synthesis of pharmaceuticals and agrochemicals. mountainscholar.orgnih.govacs.org The carbon-halogen bond is a versatile functional group that can be transformed through various cross-coupling reactions, allowing for the diversification of complex molecules. nih.gov

From a medicinal chemistry perspective, halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can alter lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Halogen bonds, a type of non-covalent interaction involving a halogen atom as a Lewis acid, are increasingly recognized as important for ligand-target stability and affinity. nih.gov The strategic placement of halogens on a pyridine scaffold is a key tactic in rational drug design. nih.gov

Specific Research Interest in 4-Hydroxy-3,5-diiodopyridine-2-carboxylic Acid

The specific research interest in this compound stems from the combined influence of its constituent functional groups. The di-iodo substitution makes it a heavy-atom-rich molecule, a feature that can be exploited in fields such as X-ray crystallography or as a synthon for radiolabeled compounds. The iodine atoms are also excellent leaving groups in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for synthesizing more complex, polysubstituted pyridine derivatives.

The presence of both a hydroxyl and a carboxylic acid group offers multiple points for hydrogen bonding and potential coordination sites for metal ions. These groups also significantly influence the electronic properties of the pyridine ring, which is further modulated by the strongly electron-withdrawing iodine atoms.

Overview of Research Domains and Methodological Approaches

Research involving this compound primarily falls within the domain of synthetic organic chemistry. A key methodological approach for its preparation involves the direct iodination of a pyridine precursor. For instance, the synthesis of the related compound 3,5-diiodo-4-hydroxypyridine can be achieved by treating 4-hydroxypyridine (B47283) with an in-situ generated source of iodine. google.com A similar electrophilic substitution strategy would be applicable for the synthesis of the title compound, starting from 4-hydroxypicolinic acid.

The characterization of this and related compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. nih.gov Advanced techniques such as X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions.

Table 2: Key Structural Features and Their Significance

| Feature | Significance |

|---|---|

| Pyridine Core | A "privileged scaffold" in medicinal chemistry, providing a basic nitrogen for biological interactions. nih.govresearchgate.net |

| Carboxylic Acid Group | Offers a site for derivatization and can act as a hydrogen bond donor/acceptor or metal ligand. nih.gov |

| Hydroxyl Group | Modulates electronic properties and provides an additional site for hydrogen bonding. |

| Di-iodo Substitution | Influences acidity and reactivity; provides sites for further functionalization via cross-coupling reactions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWWGUDNSTYDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)C(=O)O)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704497 | |

| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856835-95-5 | |

| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Principles of Pyridine-2-carboxylic Acid Synthesis

The synthesis of pyridine-2-carboxylic acids, also known as picolinic acids, is a fundamental area of heterocyclic chemistry. These compounds serve as crucial building blocks and intermediates in the development of pharmaceuticals and other functional materials. General strategies often involve the oxidation of a pre-existing alkyl group at the 2-position of the pyridine (B92270) ring or the introduction of a carboxyl group through methods like metal-catalyzed carbonylation or the use of organometallic reagents. The functionalization of the pyridine ring itself can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. Therefore, synthetic routes must be carefully designed to control reactivity and achieve the desired regioselectivity.

Targeted Synthesis of 4-Hydroxypyridine (B47283) Derivatives

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a key step toward the target molecule. This functionality significantly influences the electronic properties of the ring and can direct subsequent substitution reactions. Several distinct strategies have been developed to construct the 4-hydroxypyridine core.

A flexible and powerful method for synthesizing highly substituted 4-hydroxypyridine derivatives is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. nih.govchim.it This approach assembles the pyridine ring in a convergent manner, allowing for significant structural diversity. The process typically occurs in two steps: first, a multicomponent reaction to form a β-methoxy-β-ketoenamide intermediate, followed by a cyclocondensation reaction to yield the final 4-hydroxypyridine. nih.gov The reaction has a broad scope, accommodating a wide variety of nitriles and carboxylic acids, including those with chiral centers, to produce enantiopure pyridines. nih.govresearchgate.net

The general mechanism involves an initial reaction between the lithiated alkoxyallene and the nitrile, followed by acylation with the carboxylic acid to form the key β-ketoenamide intermediate. chim.it This intermediate then undergoes an intramolecular aldol-type cyclization, followed by elimination, to form the pyridin-4-one, which exists in equilibrium with its tautomeric form, the 4-hydroxypyridine. chim.it The choice of starting materials directly dictates the substituents at the 2- and 6-positions of the resulting pyridine ring. nih.gov

Note: This table is illustrative of the scope of the reaction as described in the cited literature.

An alternative and historically significant route to 4-hydroxypyridines involves the transformation of pyrone or pyridone precursors. 4H-Pyran-4-ones can be converted into 4-hydroxypyridines by reaction with an ammonia (B1221849) source. google.com For instance, 2-trifluoromethyl-4H-pyran-4-one can be treated with aqueous ammonia to yield 4-hydroxy-2-trifluoromethylpyridine. google.com This method leverages the accessibility of pyrone derivatives, which can be synthesized from precursors like 1,3-diketones. google.com

Similarly, 4-hydroxy-2-pyridone derivatives are valuable intermediates. nih.gov These structures, which are themselves an important class of heterocycles found in many natural products, can be synthesized through various condensation reactions. nih.govresearchgate.net For example, the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate yields 4-hydroxy-2-pyridone derivatives. nih.gov These pyridone systems can then be further modified to achieve the desired substitution pattern for the target molecule. The versatility of the hydroxypyr(id)one scaffold makes it a cornerstone in the rational design of various functional molecules. nih.gov

Introduction of Halogen Substituents: Diiodination Techniques

With the 4-hydroxy-pyridine-2-carboxylic acid core established, the final key transformation is the introduction of two iodine atoms at the 3- and 5-positions.

The direct iodination of pyridine rings via C-H activation is a primary strategy for introducing iodine substituents. One common method for the synthesis of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid involves the direct iodination of the 4-hydroxy-2-pyridinecarboxylic acid precursor using iodine and a suitable oxidizing agent under controlled conditions.

More broadly, radical-based direct C–H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines and pyridones. scispace.comrsc.org These methods often employ reagents like potassium persulfate (K₂S₂O₈) and sodium iodide. scispace.com For pyridone substrates, this approach can lead to diiodination at the C3 and C5 positions. scispace.comresearchgate.net The regioselectivity of these reactions is a critical consideration, as the electronic nature of the pyridine ring and the directing effects of existing substituents will influence the position of iodination. For a 4-hydroxypyridine, the hydroxyl group is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the adjacent 3- and 5-positions, making direct diiodination a feasible strategy.

Table 2: Conditions for Direct Iodination of Pyridine and Pyridone Scaffolds

| Substrate Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyridones | K₂S₂O₈, NaI, MnSO₄ | Dichloroethane (DCE), 130 °C | C3 and C5 diiodination scispace.com |

| Electron Deficient Pyridones | K₂S₂O₈, NaI, MnSO₄ | Dichloroethane (DCE), 130 °C | Diiodination proceeds smoothly scispace.com |

Note: This table summarizes general findings on iodination reactions relevant to the target structure.

Decarboxylative halogenation represents an alternative strategy for introducing halogens onto an aromatic or heteroaromatic ring. nih.govacs.org In this process, a carboxylic acid group is replaced by a halogen atom. acs.org This method can be particularly useful for installing a halogen at a position that might be difficult to access through direct electrophilic halogenation. acs.org

Recent advances have led to unified approaches for the decarboxylative halogenation of (hetero)aryl carboxylic acids, including pyridine carboxylic acids, using copper catalysis via a ligand-to-metal charge transfer (LMCT) mechanism. princeton.eduacs.org This strategy can accommodate all regioisomers of pyridine carboxylic acids (2-, 3-, and 4-substituted) and can be used to introduce bromine, iodine, chlorine, and fluorine. princeton.edu The mechanism is proposed to involve the formation of an aryl radical intermediate, which can then undergo either atom transfer from a halogen source (for bromo- and iodo- derivatives) or capture by copper followed by reductive elimination (for chloro- and fluoro- derivatives). acs.org While this method is highly versatile for various pyridine acids, its direct application to a substrate already containing a carboxylic acid that needs to be preserved (like the 2-carboxy group in the target molecule) would require careful consideration of selectivity or the use of protecting groups. nih.govprinceton.edu

Synthesis of this compound: Direct and Indirect Routes

The synthesis of this compound, a highly substituted pyridine derivative, can be approached through various synthetic pathways. These routes generally involve the construction of the pyridine ring followed by functionalization, or the modification of a pre-existing pyridine scaffold. The selection of a particular route often depends on the availability of starting materials and the desired regioselectivity of the final product.

The synthesis of substituted pyridines often starts from acyclic precursors that can be cyclized to form the pyridine ring. For the synthesis of 4-hydroxypyridines, one common strategy involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol (B89426) condensation. This multi-step process yields substituted 4-hydroxypyridines. google.com Another approach utilizes the reaction of acetylacetone (B45752) enol ethers with ethyl perfluoroalkanoates in the presence of a strong base, followed by an acid-catalyzed cyclization to form pyranones. These pyranones can then be treated with aqueous ammonia to yield 4-hydroxypyridine derivatives. google.com

A more direct approach to a key intermediate, 3,5-diiodo-4-hydroxypyridine, starts from 4-hydroxypyridine. This precursor can be di-iodinated using an in-situ generated iodine source. A mixture of sodium chlorite (B76162) and sodium hypochlorite (B82951) is used to slowly oxidize sodium iodide, providing the iodine required for the reaction. google.com This method is advantageous due to its simplicity and the low cost of the iodinating reagent. google.com

Similarly, the synthesis of 4-hydroxy-3,5-diiodophenylacetic acid, a related compound, involves the iodination of 4-hydroxyphenylacetic acid using a solution of iodine and potassium iodide in an alkaline medium. prepchem.com This highlights a general strategy for the iodination of phenolic compounds that can be conceptually applied to pyridine systems.

The synthesis of 3,6-dihydroxypicolinic acid, which shares some structural features with the target molecule, has been achieved through a two-step process starting from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov This reaction introduces a second hydroxyl group onto the pyridine ring.

The following table summarizes some key precursors and intermediates in the synthesis of related structures.

| Precursor/Intermediate | Synthetic Route | Target Moiety |

| 1,3-Diketones | Reaction with ammonia, N-acylation, intramolecular aldol condensation | Substituted 4-hydroxypyridines google.com |

| Acetylacetone enol ethers | Reaction with ethyl perfluoroalkanoates, cyclization to pyranones, treatment with ammonia | 4-Hydroxypyridine derivatives google.com |

| 4-Hydroxypyridine | In-situ iodination with NaI/NaClO2/NaOCl | 3,5-Diiodo-4-hydroxypyridine google.com |

| 3-Hydroxypicolinic acid | Elbs oxidation | 3,6-Dihydroxypicolinic acid nih.gov |

Achieving the desired substitution pattern on the pyridine ring, known as regioselective functionalization, is a critical aspect of synthesizing complex molecules like this compound. The inherent reactivity of the pyridine ring often directs functionalization to specific positions. For instance, in many nitrogen-containing heterocycles, cross-coupling reactions tend to occur at the carbon-halogen bond adjacent to the nitrogen atom. nih.gov However, strategies exist to alter this innate selectivity.

The functionalization of dihalogenated pyridines, for example, can be controlled to achieve reaction at the C4 position, which is distal to the nitrogen atom. nih.gov This can be accomplished through carefully selected palladium-catalyzed cross-coupling conditions. nih.gov The ability to selectively functionalize different positions on a multi-halogenated pyridine is crucial for building complex structures. Studies on trihalogenated pyridines have shown that 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) are versatile starting materials for preparing orthogonally functionalized pyridine derivatives. mdpi.com

The introduction of functional groups can also be directed by existing substituents. For instance, the lithiation of 2-alkyl-substituted isonicotinic acids, followed by reaction with an electrophile, can lead to functionalization at a specific position. mdpi.com This directed ortho-metalation is a powerful tool for regioselective synthesis.

Furthermore, the development of methods for the direct C-H functionalization of quinolines, a related heterocyclic system, using transition metal catalysis, offers a more atom- and step-economical approach to introducing new functional groups with high regioselectivity. mdpi.com These advanced strategies could potentially be adapted for the synthesis of highly substituted pyridines.

Functional Group Transformations of this compound

The functional groups present in this compound—the carboxylic acid, the hydroxyl group, and the iodine substituents—offer multiple sites for further chemical modification. These transformations are essential for creating a diverse range of derivatives with potentially new properties and applications.

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netgoogle.com For more sensitive substrates, milder conditions are preferred. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming ester bonds. nih.gov Another rapid and mild method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which can produce esters in high yields within a minute. nih.gov

Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. nih.gov This transformation is typically accomplished by activating the carboxylic acid and then reacting it with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The use of a catalytic amount of HOBt can be particularly effective for coupling with electron-deficient amines. nih.gov Another approach involves the use of a sulfur trioxide pyridine complex (SO3•py) as an oxidant to facilitate the reaction between a carboxylic acid and a formamide (B127407) derivative. elsevierpure.com

The following table provides a summary of common reagents used for esterification and amidation.

| Transformation | Reagent/Catalyst | Key Features |

| Esterification | Sulfuric Acid (H₂SO₄) | Strong acid catalyst for reaction with alcohols google.com |

| DCC/DMAP | Mild conditions, suitable for sensitive substrates nih.gov | |

| NDTP | Rapid reaction time, high efficiency nih.gov | |

| Amidation | EDC/HOBt/DIPEA | Widely used, effective for various amines nih.gov |

| SO₃•py | Oxidant-mediated coupling with formamides elsevierpure.com |

The 4-hydroxyl group on the pyridine ring behaves similarly to a phenol (B47542) and can undergo various reactions, including alkylation and acylation. It's important to note that 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers, which can influence reactivity. tandfonline.com

Alkylation of the hydroxyl group can lead to the formation of ethers. The reaction of 4-hydroxypyridines with alkylating agents like epoxides in the presence of a Lewis acid catalyst can produce O-alkylation products. tandfonline.comtandfonline.com However, under basic conditions, a mixture of N-alkylation and O-alkylation products can be formed. tandfonline.com The choice of reaction conditions is therefore crucial to direct the outcome. The alkylation of 4-pyridones with alkyl halides can lead to attack at the carbonyl oxygen, analogous to the Williamson ether synthesis. ysu.edu

Acylation of the hydroxyl group results in the formation of esters. Acetic anhydride (B1165640) in the presence of pyridine is a common reagent system for the acetylation of hydroxyl groups. nih.gov This reaction is a standard method for protecting hydroxyl functionalities in organic synthesis. nih.gov Generally, pyridines are too electron-deficient to undergo Friedel-Crafts acylation directly on the ring. youtube.com

The iodine atoms at the 3 and 5 positions of the pyridine ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

Cross-coupling reactions , such as the Suzuki-Miyaura, Negishi, and Stille couplings, allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. nih.govyoutube.com These reactions typically employ a palladium catalyst and an organometallic reagent. nih.gov The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the product and regenerate the catalyst. wikipedia.orgyoutube.com

The regioselectivity of cross-coupling reactions on dihalogenated pyridines can be influenced by the choice of catalyst and reaction conditions. acs.org While reactions often favor the position adjacent to the nitrogen (C2), specific conditions can be employed to promote reaction at the C4 position. nih.govacs.org In the case of this compound, the two iodine atoms are in equivalent electronic environments relative to the nitrogen and hydroxyl group, but steric factors related to the adjacent carboxylic acid group could influence their relative reactivity. The ability to selectively functionalize one iodine over the other would provide a route to unsymmetrically substituted pyridine derivatives.

Stereoselective Synthesis and Chiral Induction in Derivatives

Stereoselective synthesis for derivatives of this compound is centered on the introduction of one or more stereocenters in a controlled manner, leading to the preferential formation of one stereoisomer over others. Given the achiral nature of the parent molecule, chirality must be introduced by modifying the core structure or its substituents. The primary strategies to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, or the dearomatization of the pyridine ring.

Asymmetric Dearomatization:

A powerful strategy for generating chiral, non-aromatic pyridine derivatives is through catalytic stereoselective dearomatization. mdpi.com This process reduces the aromatic pyridine ring to form chiral dihydropyridines, tetrahydropyridines, or piperidines. mdpi.comnih.gov For a derivative of this compound, this would typically require N-functionalization to activate the ring toward nucleophilic attack. mdpi.comacs.org For instance, a copper-hydride catalyzed 1,4-dearomatization could yield substituted dihydropyridines with high enantioselectivity. mdpi.com The electron-withdrawing nature of the iodine and carboxyl groups would significantly influence the regioselectivity of such an addition.

Catalytic Asymmetric Synthesis:

The functional groups on the this compound scaffold provide handles for subsequent stereoselective reactions.

Rhodium-Catalyzed Reactions: A derivative, such as a protected 1,2-dihydropyridine, could serve as a substrate in a rhodium-catalyzed asymmetric carbometalation. acs.org This approach has been successfully used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and sp²-hybridized boronic acids. acs.org

Copper-Catalyzed Borylation: An enantioselective synthesis of chiral piperidines can be achieved through the stepwise dearomatization and borylation of pyridines, a reaction catalyzed by copper(I) complexes. semanticscholar.org This method could be adapted to introduce a boryl group with stereocontrol, which can then be further functionalized.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for creating chiral molecules. A modular approach using a chiral amine catalyst could assemble a chiral 1,2-dihydropyridine derivative from acyclic precursors like aldehydes and phosphoranes through a sequence of reactions such as Mannich, Wittig, and cycloisomerization. nih.govresearchgate.net This bottom-up strategy allows for significant structural diversity.

Chiral Auxiliaries:

A traditional yet reliable method involves the use of chiral auxiliaries. The carboxylic acid group of this compound can be covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereoselective course of a subsequent reaction, for example, an alkylation or an addition reaction on the pyridine ring or a side chain. After the desired stereocenter is created, the auxiliary is removed, yielding an enantioenriched product. This method has been used for the stereoselective synthesis of 2,6-disubstituted piperidines. semanticscholar.org

Remote C-H Activation:

More advanced and innovative techniques, such as remote chiral induction, could also be envisioned. These methods use a transient chiral mediator to achieve enantioselective C-H activation at a position far from existing functional groups, a feat that was previously challenging. newswise.com This could allow for the introduction of a chiral center at the C-6 position of the pyridine ring, for instance, while being directed by a group at the C-2 position.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral derivatives of this compound, based on established methodologies for other pyridine systems.

| Strategy | Derivative Type | Potential Reagents/Catalysts | Expected Chiral Outcome | Reference |

| Asymmetric Dearomatization | N-Acyl Pyridinium Salt | (Ph-BPE)CuH, Styrene | Enantioenriched 1,4-Dihydropyridine | mdpi.com |

| Asymmetric Carbometalation | Phenyl Pyridine-1(2H)-carboxylate | Rh-catalyst, Arylboronic acid | Enantioenriched 3-Aryl-tetrahydropyridine | acs.org |

| Organocatalytic Cyclization | Acyclic Precursors | Chiral Amine Catalyst | Enantioenriched 1,2-Dihydropyridine | nih.govresearchgate.net |

| Chiral Auxiliary Directed Synthesis | Carboxylic Acid Derivative | Amidine Auxiliary | Diastereomerically enriched 2,6-Disubstituted Piperidine | semanticscholar.org |

These methodologies provide a robust toolkit for the synthetic chemist to access a wide array of chiral derivatives starting from the this compound scaffold. The choice of strategy would depend on the desired final structure, the required level of stereochemical purity, and the compatibility of the reagents with the existing functional groups on the molecule.

Structural Elucidation and Advanced Spectroscopic Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid is expected to display several characteristic absorption bands corresponding to its carboxylic acid, hydroxyl, and di-iodinated pyridine (B92270) ring moieties.

The presence of the carboxylic acid group gives rise to some of the most distinct features in the IR spectrum. libretexts.org A very broad and intense absorption band is anticipated in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com Overlapping this broad feature, the C-H stretching of the pyridine ring may also appear. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band between 1730 and 1700 cm⁻¹. spectroscopyonline.com

Additional key absorptions include the C-O stretching vibration, typically found between 1320 and 1210 cm⁻¹, and a broad, diagnostically useful O-H out-of-plane bending (wagging) vibration between 960 and 900 cm⁻¹. spectroscopyonline.com Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3500–2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (dimer) |

| ~3500 | Medium, Broad | O-H Stretch | Hydroxyl Group |

| 1730–1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1600–1400 | Medium-Weak | C=C and C=N Stretches | Pyridine Ring |

| 1320–1210 | Medium | C-O Stretch | Carboxylic Acid |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum. researchgate.net Specifically, the ring breathing mode, a collective in-plane vibration of the entire ring, should yield a strong and characteristic band. researchgate.net The C-I bonds, being relatively non-polar, are also expected to produce noticeable Raman signals at low frequencies. The C=O stretching vibration will also be present, though typically weaker than in the FTIR spectrum.

Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 1730–1700 | Medium-Weak | C=O Stretch | Carboxylic Acid |

| 1600–1400 | Strong | C=C and C=N Stretches | Pyridine Ring |

| ~1000 | Strong | Ring Breathing Mode | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides precise information about the number and type of atoms, their connectivity, and their chemical environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule.

The most downfield signal is anticipated for the carboxylic acid proton, which is highly deshielded and typically appears as a broad singlet in the 10–12 ppm region. libretexts.org This signal's broadness is due to hydrogen bonding and chemical exchange. A key diagnostic test is the disappearance of this signal upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube, as the acidic proton exchanges with deuterium. The phenolic hydroxyl proton is also expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The molecule contains only one aromatic proton at the 6-position of the pyridine ring. This proton is expected to appear as a sharp singlet in the aromatic region of the spectrum, as it has no adjacent protons to couple with. Its exact chemical shift would be influenced by the electron-withdrawing carboxylic acid group and the neighboring iodine atom.

Table 3: Expected ¹H NMR Signals for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Notes |

|---|---|---|---|

| 10.0–12.0 | Broad Singlet | -COOH | Disappears upon D₂O exchange |

| Variable | Broad Singlet | Ar-OH | Chemical shift is solvent/concentration dependent |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom in this compound is expected to produce a single sharp line.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160–180 ppm range. libretexts.org The five carbons of the pyridine ring will have distinct chemical shifts based on their substituents. The carbons directly bonded to the highly electronegative oxygen atoms (C-2 and C-4) will be shifted downfield. Conversely, the carbons bonded to the iodine atoms (C-3 and C-5) are expected to be shifted significantly upfield due to the heavy-atom effect. The remaining carbon, C-6, will resonate in the typical aromatic carbon region.

Table 4: Expected ¹³C NMR Signals for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |

|---|---|---|

| 160–180 | C=O | Carboxylic Acid Carbonyl |

| 140–160 | C-4 | Carbon bearing -OH group |

| 130–150 | C-2 | Carbon bearing -COOH group |

| 110–130 | C-6 | Carbon bearing proton |

Advanced NMR Techniques for Structural Confirmation

While the 1D NMR spectra provide substantial information, two-dimensional (2D) NMR techniques can be employed for unambiguous confirmation of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton at the 6-position (H-6) and the carbon to which it is attached (C-6), definitively assigning both resonances.

These advanced methods, used in concert, allow for the complete and unequivocal structural elucidation of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₃I₂NO₃), HRMS is crucial for confirming its composition. The technique can distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

In negative ion mode, the compound is expected to lose a proton (H⁺) from the carboxylic acid or hydroxyl group, forming the [M-H]⁻ ion. The theoretical exact mass of this ion is calculated to be 390.8184 u. Experimental detection of a peak at this m/z value would confirm the elemental composition.

Typical fragmentation patterns for aromatic carboxylic acids in mass spectrometry involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation pathways would likely include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), or decarboxylation with the loss of CO₂ (M-44). libretexts.orgmiamioh.edu The presence of two iodine atoms would also produce a distinctive isotopic pattern in the mass spectrum.

| Ion/Fragment | Formula | Theoretical Exact Mass (u) | Description |

|---|---|---|---|

| [M] | C₆H₃I₂NO₃ | 391.8258 | Molecular Ion |

| [M-H]⁻ | C₆H₂I₂NO₃⁻ | 390.8184 | Deprotonated Molecular Ion |

| [M-OH]⁺ | C₆H₂I₂NO₂⁺ | 374.8254 | Loss of Hydroxyl Radical |

| [M-CO₂] | C₅H₃I₂NO | 346.8309 | Loss of Carbon Dioxide (Decarboxylation) |

| [M-COOH]⁺ | C₅H₂I₂N⁺ | 345.8332 | Loss of Carboxyl Radical |

Functional group-selective ion-molecule reactions are advanced mass spectrometry experiments used to probe the specific reactivity of functional groups within an ion. This technique involves isolating a specific ion (such as the molecular ion or a fragment) and reacting it with a neutral reagent gas inside the mass spectrometer. The resulting product ions provide detailed information about the ion's structure and the chemical properties of its functional groups.

While specific studies employing this technique on this compound are not documented in the available literature, the methodology could be applied to investigate the relative acidity of the hydroxyl and carboxylic acid protons or to probe the reactivity of the iodinated pyridine ring. rsc.org Such reactions can help differentiate between isomers where standard fragmentation patterns are identical. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. Although a specific crystal structure for this compound has not been reported, analysis of related pyridine carboxylic acid and di-iodinated aromatic structures allows for the prediction of its key geometric parameters. nih.govnih.govnih.gov

The analysis would confirm the planar structure of the pyridine ring and determine the precise orientation of the carboxyl and hydroxyl substituents. Key parameters of interest would be the C-I bond lengths and the C-C-N bond angles within the pyridine ring, which can be influenced by the electronic effects of the various substituents. The structure may exist as a zwitterion in the solid state, with the carboxylic proton transferred to the pyridine nitrogen. nih.gov Intramolecular hydrogen bonding between the ortho-positioned carboxylic acid and hydroxyl group is also a possibility.

| Parameter | Typical Value (Å or °) | Reference Compound Type |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Aromatic Iodides |

| Pyridine C-N Bond Length | ~1.34 Å | Pyridine Derivatives iucr.org |

| Pyridine C-C Bond Length | ~1.39 Å | Pyridine Derivatives iucr.org |

| Carboxylic C=O Bond Length | ~1.21 Å | Carboxylic Acids |

| Carboxylic C-O Bond Length | ~1.31 Å | Carboxylic Acids |

| Pyridine C-N-C Angle | ~117° | Pyridine Derivatives |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. mdpi.com The surface is mapped with functions that highlight different types of close contacts between molecules, such as hydrogen bonds and halogen bonds. mdpi.comiucr.org

For this compound, Hirshfeld analysis would be expected to reveal several key interactions:

Hydrogen Bonding: Strong O-H···O hydrogen bonds forming dimers or chains between the carboxylic acid groups are highly probable. Additional hydrogen bonds involving the hydroxyl group and the pyridine nitrogen (O-H···N or N⁺-H···O) would also be significant. researchgate.netresearchgate.net

Halogen Bonding: The iodine atoms are capable of forming halogen bonds, acting as electrophilic regions (σ-holes) that can interact with nucleophiles like the oxygen atoms of the carboxyl or hydroxyl groups, or the pyridine nitrogen of neighboring molecules. iucr.orgresearchgate.net

A 2D fingerprint plot derived from the Hirshfeld surface deconstructs these interactions, showing the percentage contribution of each type of contact to the total surface. H···H, O···H, and I···H/I···O contacts would likely be the most significant contributors. iucr.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible) investigates the electronic transitions within a molecule upon absorption of light, providing insight into the nature of its conjugated systems and chromophores.

The UV-Vis absorption spectrum of this compound in solution is expected to be dominated by π→π* transitions associated with the substituted pyridine ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. libretexts.org Compared to unsubstituted pyridine, the presence of the hydroxyl, carboxyl, and iodo substituents is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The exact position of the absorption maxima (λ_max) can be sensitive to solvent polarity. researchgate.net

While many aromatic carboxylic acids are fluorescent, the emission properties of this specific compound are not documented. If fluorescent, analysis would focus on its emission maximum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima). The presence of heavy iodine atoms can sometimes quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the behavior of related pyridine derivatives. The UV-Vis spectrum is anticipated to be dominated by electronic transitions within the aromatic pyridine ring, influenced by the attached functional groups: a hydroxyl group, a carboxylic acid group, and two iodine atoms.

The pyridine nucleus itself exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at lower wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. For pyridine derivatives, these absorption bands can be significantly shifted by the presence of substituents.

In the case of this compound, the hydroxyl and carboxylic acid groups are expected to act as auxochromes, potentially causing a bathochromic (red) shift of the π → π* transitions of the pyridine ring. The two iodine atoms are also likely to influence the absorption spectrum, possibly leading to a further red shift. For comparison, other iodinated pyridine derivatives have shown absorption maxima in the UV region. For instance, 5-Iodo-pyridine-3-carbaldehyde Thiosemicarbazone displays absorption maxima at 267 nm and 325 nm when measured in DMSO.

The anticipated UV-Vis spectral data, based on the analysis of similar compounds, can be summarized as follows:

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 220 - 350 | High |

| n → π | > 300 | Low |

Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of the compound due to the lack of specific experimental data.

Photophysical Properties and Electronic Transitions

The photophysical properties of this compound, such as its ability to fluoresce or phosphoresce, are intrinsically linked to its electronic structure and the nature of its electronic transitions. The presence of heavy iodine atoms is expected to have a profound impact on these properties.

The electronic transitions in the molecule are primarily the π → π* and n → π* transitions associated with the pyridine ring and its substituents. Upon absorption of UV or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The fate of this excited state determines the photophysical behavior of the compound.

For many organic molecules, de-excitation can occur through radiative pathways, such as fluorescence (from S₁) or phosphorescence (from an excited triplet state, T₁), or through non-radiative pathways. However, studies on similar compounds, such as 4-hydroxy- and 4-methoxypyridine, have indicated that they are non-fluorescent. This suggests that for this compound, non-radiative decay processes may be dominant.

Furthermore, the presence of two iodine atoms is expected to significantly enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). This phenomenon, known as the "heavy-atom effect," is due to increased spin-orbit coupling. A more efficient ISC process would lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state. Consequently, if the molecule were to exhibit luminescence, phosphorescence would be a more likely outcome than fluorescence.

Dominant π → π* and n → π* electronic transitions.

A probable lack of significant fluorescence, in line with related 4-hydroxypyridine (B47283) compounds.

A pronounced heavy-atom effect due to the di-iodo substitution, favoring intersystem crossing to the triplet state.

Further experimental investigation is required to definitively characterize the UV-Vis absorption spectrum and the specific photophysical pathways of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound. For a molecule like 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid, these methods can provide deep insights into its behavior at an electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on substituted pyridine (B92270) carboxylic acids typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

For this compound, DFT calculations would be crucial in determining how the electron-withdrawing iodine atoms and the electron-donating hydroxyl group influence the electron density distribution across the pyridine ring. These calculations would also elucidate the stability of different potential tautomers (e.g., the pyridone form) and the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. Such studies on similar molecules have shown that substituents significantly impact the electronic and structural characteristics of the pyridine ring.

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality data for electronic structure.

For this compound, ab initio calculations would be valuable for obtaining highly accurate electronic energies and for studying electron correlation effects. These methods would provide a more precise description of the molecule's wave function, which is essential for a detailed understanding of its chemical bonding and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation.

Conformational analysis would explore the different spatial arrangements of the atoms that can be obtained by rotation about single bonds. A key aspect for this molecule would be the orientation of the carboxylic acid group relative to the pyridine ring and the potential for intramolecular hydrogen bonding with the adjacent hydroxyl group. The presence of the bulky iodine atoms would also impose steric constraints that influence the preferred conformation.

A hypothetical data table for the optimized geometry of the most stable conformer, as would be generated from DFT calculations, is presented below.

| Parameter | Value |

| Bond Length (C2-C3) | Value in Å |

| Bond Length (C3-C4) | Value in Å |

| Bond Length (C4-O) | Value in Å |

| Bond Length (C3-I) | Value in Å |

| Bond Length (C5-I) | Value in Å |

| Bond Angle (C2-C3-C4) | Value in degrees |

| Bond Angle (I-C3-C4) | Value in degrees |

| Dihedral Angle (N1-C2-C(OOH)-O) | Value in degrees |

Note: The values in this table are placeholders and would need to be determined by actual computational studies.

Electronic Structure Analysis

The analysis of the electronic structure provides insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. The large electronegativity of the iodine atoms would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

A hypothetical table of frontier molecular orbital energies is shown below.

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: These are placeholder values pending actual computational results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups. This analysis would be invaluable for understanding the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

For a molecule like this compound, NBO analysis would provide quantitative insights into the electronic interactions between the pyridine ring, the hydroxyl and carboxylic acid functional groups, and the iodine substituents. The analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In substituted pyridine N-oxides, for instance, NBO analysis has been employed to understand the nature of the semipolar N→O bond and the influence of various substituents on electron density distribution. researchgate.net For this compound, key interactions would likely include:

Delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and carboxylic groups into the antibonding orbitals of the pyridine ring.

Hyperconjugative interactions involving the C-I bonds, influencing the electron density and reactivity of the molecule.

The formation and strength of intramolecular hydrogen bonds, for example, between the hydroxyl group and the carboxylic acid moiety, can be elucidated by examining the relevant donor-acceptor interactions.

The stabilization energies (E(2)) calculated through NBO analysis provide a measure of the strength of these interactions. A hypothetical NBO analysis summary for key interactions in this compound is presented in Table 1.

Table 1: Hypothetical NBO Analysis for this compound This table is illustrative and not based on published experimental data for this specific compound.

Vibrational Frequency Analysis and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational vibrational frequency analysis is a crucial tool for assigning the observed spectral bands to specific atomic motions. Normal coordinate analysis, often performed in conjunction with these calculations, helps to describe the nature of these vibrations in terms of contributions from individual bond stretches, angle bends, and torsions.

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its fundamental vibrational modes. This information is critical for interpreting experimental spectra and understanding the molecule's structural characteristics. Studies on related molecules, such as pyridine and its deuterated analogs, have established a detailed assignment of their vibrational modes. cdnsciencepub.com Similarly, research on halogenated pyridines has explored the impact of halogen substituents on the ring's vibrational frequencies. rsc.org

Key vibrational modes for this compound would include:

O-H stretching from the hydroxyl and carboxylic acid groups, which would likely be broad in the experimental spectrum due to hydrogen bonding.

C=O stretching of the carboxylic acid, a strong and characteristic band.

Pyridine ring stretching modes.

C-I stretching modes, which are expected at lower frequencies.

In-plane and out-of-plane bending modes involving the various functional groups.

A comparison of calculated and hypothetical experimental frequencies for selected modes is presented in Table 2.

Table 2: Hypothetical Vibrational Frequencies for this compound (cm⁻¹) This table is illustrative and not based on published experimental data for this specific compound.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry plays a vital role in the design and prediction of NLO properties of novel organic molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ).

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the static and frequency-dependent polarizabilities and hyperpolarizabilities of a molecule. For a molecule like this compound, the presence of a π-conjugated pyridine ring and electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid, iodine) groups suggests the potential for significant NLO properties. Computational studies on pyridine derivatives have shown that structural modifications can significantly impact their NLO response. researchgate.net

The calculated values of the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) would provide a quantitative measure of the NLO potential of this compound. A hypothetical summary of such calculated NLO properties is given in Table 3.

Table 3: Hypothetical Calculated NLO Properties for this compound This table is illustrative and not based on published experimental data for this specific compound.

The Z-scan technique is an experimental method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. ucf.edu In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. This technique can reveal whether a material exhibits self-focusing or self-defocusing behavior.

While no specific Z-scan data for this compound is available, studies on other pyridine-based organic compounds have demonstrated their third-order NLO properties using this method. acs.org For organic compounds containing heavy atoms like iodine, the Z-scan technique could reveal interesting nonlinear absorption characteristics. utm.my A hypothetical Z-scan result for this compound might show a pre-focal peak followed by a post-focal valley, indicating a negative nonlinear refractive index (self-defocusing).

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, its stability, and its interactions with its environment (e.g., solvent molecules).

For this compound, MD simulations could be used to:

Investigate conformational stability: The molecule has rotational freedom around the C-C bond connecting the carboxylic acid to the pyridine ring. MD simulations can determine the preferred conformations and the energy barriers between them.

Study intramolecular hydrogen bonding: The dynamics and stability of the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups can be monitored over time.

Analyze solvent interactions: By simulating the molecule in a solvent box (e.g., water), one can study the formation and lifetime of hydrogen bonds with solvent molecules and understand its solvation properties. Research on other carboxylic acids has utilized MD simulations to explore such solute-solvent interactions.

MD simulations on related systems, such as pyridine-carboxylic acid complexes, have provided insights into their dynamical behaviors and interactions. aip.org These studies serve as a methodological basis for what could be learned about this compound through similar computational experiments.

Chemical Reactivity and Derivatization Studies

Acid-Base Chemistry and Tautomerism (e.g., 4-Hydroxypyridine (B47283) vs. 4-Pyridone Equilibrium)

The presence of both a hydroxyl and a carboxyl group on the pyridine (B92270) ring allows for interesting tautomeric equilibria. Specifically, hydroxypyridine derivatives can exist in equilibrium with their corresponding pyridone forms. For 4-hydroxypyridines, this equilibrium is between the enol (hydroxypyridine) form and the keto (pyridone) form.

In the case of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid, the equilibrium lies between the 4-hydroxypyridine tautomer and the 4-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other substituents on the ring. The study of related hydroxypyridine-carboxylic acid (HPC) derivatives shows that they can readily transform between keto and enol forms, with the proton position correlating to the aromaticity of the pyridine ring. unipd.it In many hydroxypyridine derivatives, the pyridone form is often the more stable tautomer. The intramolecular hydrogen bonding between the vicinal hydroxyl and carboxylate groups can also play a significant role in stabilizing specific tautomeric forms. unipd.it

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| 4-Hydroxypyridine (Enol form) | Aromatic pyridine ring with a hydroxyl substituent. | |

| 4-Pyridone (Keto form) | A carbonyl group within the ring, leading to partial loss of aromaticity. unipd.it |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org The feasibility and orientation of such reactions on the this compound ring are determined by the combined electronic effects of the existing substituents.

The substituents can be classified as either activating or deactivating towards electrophilic attack. wikipedia.org

-OH (Hydroxyl) group: An activating group and ortho-, para-directing due to its ability to donate electron density via resonance.

-I (Iodo) groups: Deactivating due to their inductive electron-withdrawing effect, but ortho-, para-directing because of resonance electron donation from their lone pairs.

-COOH (Carboxylic acid) group: A deactivating group and meta-directing due to its strong electron-withdrawing nature through both induction and resonance.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | 2 | Deactivating | Meta-directing |

| -I | 3 | Deactivating | Ortho-, para-directing |

| -OH | 4 | Activating | Ortho-, para-directing |

| -I | 5 | Deactivating | Ortho-, para-directing |

Nucleophilic Substitution Reactions of Halogen and Hydroxyl Groups

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid group and iodine atoms, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The iodine atoms at positions 3 and 5 are potential leaving groups in such reactions. Nucleophiles can attack the carbon atoms bearing the iodine, leading to their displacement. The reactivity would be higher than that of a corresponding benzene (B151609) derivative due to the ring's lower electron density.

The hydroxyl group at the 4-position is generally a poor leaving group. However, it can be converted into a better leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester. This would facilitate its substitution by a strong nucleophile.

Decarboxylation Reactions and their Mechanisms

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. Pyridine-2-carboxylic acids can undergo decarboxylation, often upon heating. The mechanism involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. This facilitates the departure of CO2 and the formation of a carbanion at the C-2 position. This carbanion is then protonated by a solvent or other proton source to yield the decarboxylated product, 4-hydroxy-3,5-diiodopyridine. The stability of the C-2 carbanion intermediate is a key factor in the ease of decarboxylation. In some cases, decarboxylation can be promoted by metal catalysts. Studies on related functionalized 2-pyridone-3-carboxylic acids have demonstrated that decarboxylation can be achieved using reagents like potassium carbonate in toluene. researchgate.net Another specialized method is the Barton decarboxylation, which proceeds via a radical mechanism involving O-acyl esters of N-hydroxy-2-thiopyridone. researchgate.net

Complexation and Chelation Chemistry with Metal Ions

The arrangement of the hydroxyl group at C-4 and the carboxylic acid at C-2 in this compound creates a potential bidentate chelation site for metal ions. The oxygen atoms from the deprotonated hydroxyl (or pyridone carbonyl) and the carboxylate group can coordinate with a metal ion to form a stable five- or six-membered ring.

Studies on analogous 4-hydroxy-3,5-pyridinedicarboxylic acids have shown strong complexation with various metal ions, including Fe(III), Al(III), Cu(II), and Zn(II). scispace.comdntb.gov.ua These related compounds have been investigated for their potential use in chelation therapy for metal overload conditions. scispace.comdntb.gov.uaresearchgate.net The affinity for specific metal ions and the stability of the resulting complexes are dependent on the pH of the solution and the nature of the metal ion. It is highly probable that this compound would exhibit similar chelating properties, forming stable complexes with a range of metal ions.

| Metal Ion | Potential Complex Formation | Relevant Research Context |

|---|---|---|

| Fe(III) | Forms stable complexes with hydroxypyridine carboxylic acid ligands. | Chelation therapy for iron overload. scispace.comdntb.gov.uaresearchgate.net |

| Al(III) | Shows strong binding affinity with related ligands. | Chelation therapy for aluminum overload. scispace.comdntb.gov.uaresearchgate.net |

| Cu(II) | Coordination properties have been studied for similar compounds. | Competition studies with toxic and essential metals. scispace.comresearchgate.net |

| Zn(II) | Coordination properties have been studied for similar compounds. | Competition studies with toxic and essential metals. scispace.comresearchgate.net |

Exploration of Reactivity with Other Organic Species

Beyond the fundamental reactions described above, the functional groups of this compound allow for a variety of other transformations.

Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form the corresponding esters.

Amide Formation: The carboxylic acid can be converted to an acyl chloride or activated with coupling reagents to react with amines, forming amides.

Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can react with alkylating or acylating agents to form ethers or esters, respectively.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol could then be further oxidized to an aldehyde. nih.gov

These derivatization reactions provide pathways to synthesize a wide range of analogs with potentially modified physical, chemical, and biological properties.

Mechanistic Investigations of Interactions and Transformations

Mechanistic Pathways of Synthetic Reactions

The synthesis of 4-hydroxy-3,5-diiodopyridine-2-carboxylic acid and its derivatives involves a variety of reaction mechanisms, leveraging the reactivity of the di-iodinated pyridine (B92270) core.

Palladium-catalyzed reactions are powerful tools for the functionalization of aryl halides, including diiodopyridines. Carbonylation, in particular, represents a versatile method for introducing a carboxylic acid or derivative group. The general mechanism for palladium-catalyzed carbonylation of a diiodopyridine substrate proceeds through a well-established catalytic cycle.

The catalytic cycle typically involves the following key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the diiodopyridine substrate, forming an arylpalladium(II) complex. Given the two iodine atoms, regioselectivity can be a critical factor, often influenced by steric and electronic effects of the other ring substituents.

Carbon Monoxide (CO) Insertion : A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step forms an acylpalladium(II) intermediate, which is a key reactive species.

Nucleophilic Attack : A nucleophile, such as water (hydroxycarbonylation), an alcohol (alkoxycarbonylation), or an amine (aminocarbonylation), attacks the acylpalladium complex.

Reductive Elimination : This final step involves the reductive elimination of the desired carbonyl compound (e.g., a carboxylic acid, ester, or amide) from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Transition metal-catalyzed carbonylation reactions are valued for their versatility in synthesizing a wide array of important compounds, including pharmaceuticals. The use of bifunctional nucleophiles in these reactions can lead to the synthesis of various complex molecules with high yield and selectivity.

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the diiodopyridine. | Aryl-Pd(II)-I complex |

| CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | Acyl-Pd(II)-I complex |

| Nucleophilic Attack | A nucleophile (e.g., H₂O) attacks the acyl carbon. | Acyl-Pd(II)-Nu complex |

| Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. | Carboxylic acid product + Pd(0) |

Beyond catalytic cycles, the synthesis of the 4-hydroxy-3,5-diiodopyridine core often relies on ionic mechanisms, specifically electrophilic aromatic substitution. The electron-rich nature of the 4-hydroxypyridine (B47283) precursor, enhanced by the activating hydroxyl group, makes it susceptible to attack by electrophiles.

Ionic Pathway: Electrophilic Iodination The direct iodination of 4-hydroxypyridine is a common route to introduce the iodine atoms at the 3 and 5 positions. The mechanism proceeds as follows:

Generation of Electrophile : An iodinating agent, such as iodine (I₂) or an in-situ generated iodine species, acts as the source of the electrophile (I⁺ or a polarized equivalent).

Nucleophilic Attack : The π-system of the pyridine ring, activated by the electron-donating hydroxyl group, attacks the electrophilic iodine. The attack occurs preferentially at the positions ortho to the hydroxyl group (C3 and C5), which are sterically accessible and electronically activated.

Aromatization : A base present in the reaction mixture removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the pyridine ring and yielding the iodinated product. The process is repeated to introduce the second iodine atom.

One patented method describes the synthesis of 3,5-diiodo-4-hydroxypyridine using 4-hydroxypyridine as the starting material, where sodium iodide is slowly oxidized to iodine in-situ, highlighting an ionic pathway. mdpi.com

Radical Pathways While less common for the initial synthesis, radical pathways could be involved in subsequent functionalization reactions. Photochemical methods, for instance, can generate radical species from aryl halides. A potential radical mechanism could be initiated by photoexcitation of a deprotonated 4-hydroxycoumarin (B602359) derivative, which then acts as a strong single-electron transfer (SET) reductant to activate an alkyl iodide. nih.gov This generates an electrophilic radical that is then intercepted by a nucleophile. nih.gov Although not directly demonstrated for this compound, such light-driven, radical-based approaches offer alternative pathways for creating C-C bonds at specific positions on the heterocyclic ring. nih.gov

Mechanisms of Biochemical Interactions (e.g., Enzyme Inhibition)

The biological activity of iodinated aromatic compounds is often linked to their ability to act as enzyme inhibitors. For compounds like this compound, the diiodo-hydroxyphenyl motif is analogous to that found in thyroid hormones, suggesting potential interactions with enzymes in related pathways, such as iodothyronine deiodinases. nih.govwikipedia.org

A primary mechanism underpinning these interactions is halogen bonding. nih.govnih.gov This non-covalent interaction occurs between the iodine atoms (acting as Lewis acids) and an electron-rich donor (Lewis base) in a biological target, such as a backbone carbonyl oxygen in a protein. nih.govacs.org The strength of this interaction follows the trend I > Br > Cl, making iodine a particularly effective halogen for forming strong, directional bonds in a binding pocket. nih.govacs.org

Molecular docking simulations are computational tools used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govmdpi.com For a molecule like this compound, docking studies would likely reveal several key interactions that stabilize the ligand-target complex.

Key Potential Ligand-Target Interactions:

Halogen Bonding : The iodine atoms at the 3 and 5 positions are prime candidates for forming halogen bonds. In enzyme active sites, the backbone carbonyl oxygen of an amino acid is a common halogen bond acceptor. acs.org This interaction is highly directional and can significantly contribute to binding affinity. acs.org For example, studies on iodothyronine deiodinase inhibitors suggest that a key interaction involves a halogen bond between the ligand's iodine and the selenium of the active site's selenocysteine (B57510) residue. nih.gov

Hydrogen Bonding : The hydroxyl group at C4 and the carboxylic acid group at C2 are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) or with the peptide backbone in the enzyme's active site.

Ionic Interactions : The carboxylic acid group can be deprotonated at physiological pH, allowing it to form strong salt bridges (ionic bonds) with positively charged residues like Lysine or Arginine.

π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

| Functional Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Iodine atoms (C3, C5) | Halogen Bonding | Backbone C=O, Ser, Thr, Sec |

| Hydroxyl group (C4) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, His |

| Carboxylic Acid (C2) | Hydrogen Bonding, Ionic Interaction | Lys, Arg, His, Ser |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp |

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine carboxylic acid derivatives, SAR studies can guide the design of more potent and selective enzyme inhibitors. nih.gov

Role of Iodine Substituents : The presence, number, and position of iodine atoms are critical. The diiodo substitution pattern significantly enhances the potential for halogen bonding compared to mono-iodo or non-iodinated analogues. acs.org The strength of halogen bonding directly correlates with the size of the halogen, meaning iodine provides a greater increase in binding affinity compared to bromine or chlorine. acs.org

Impact of the Carboxylic Acid Group : The carboxylic acid group is a key pharmacophoric feature. Its ability to form hydrogen bonds and ionic interactions often anchors the ligand in the binding site. nih.gov Esterification or amidation of this group would alter its interaction profile, potentially changing the compound's selectivity and potency.

Influence of the Hydroxyl Group : The phenolic hydroxyl group is important for both ring activation in synthesis and for direct interactions within a binding site. Its position relative to the other substituents is crucial for establishing the correct geometry for binding. Replacing or modifying this group would likely have a significant impact on biological activity.

The Pyridine Ring : The nitrogen atom in the pyridine ring influences the molecule's electronic properties, solubility, and ability to form hydrogen bonds, distinguishing it from simple benzene (B151609) derivatives. nih.gov

Studies on related compounds have shown that even small changes, such as replacing an -OMe group with an -OH group on a pyridine ring, can significantly improve antiproliferative activity by orders of magnitude. nih.gov

Role of Functional Groups in Chemical and Biochemical Selectivity

The selectivity of this compound in both chemical reactions and biological interactions is a direct consequence of its distinct functional groups.